molecular formula C13H10ClNO3 B5763766 1-chloro-2-[(4-nitrobenzyl)oxy]benzene

1-chloro-2-[(4-nitrobenzyl)oxy]benzene

Cat. No.: B5763766
M. Wt: 263.67 g/mol
InChI Key: PCZNHLMROFKTBU-UHFFFAOYSA-N
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Description

1-Chloro-2-[(4-nitrobenzyl)oxy]benzene is a substituted aromatic compound featuring a chlorinated benzene ring linked via an ether bond to a 4-nitrobenzyl group. This structure confers unique electronic and steric properties, making it relevant in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

1-chloro-2-[(4-nitrophenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)15(16)17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZNHLMROFKTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-Chloro-2-[(3-nitrobenzyl)oxy]benzene

  • Structural Difference : The nitro group is at the meta position (3-nitro) instead of para (4-nitro).
  • This positional variation may also alter solubility and crystallinity .

1-Chloro-4-nitrobenzene

  • Structural Difference: Lacks the benzyloxy group, simplifying the structure to a mono-substituted benzene.
  • Impact : The absence of the benzyloxy group reduces steric hindrance and molecular weight (MW = 157.55 g/mol vs. ~278.67 g/mol for the target compound). It serves as a precursor in antioxidant synthesis but lacks the bifunctional reactivity of the target compound .

1-Chloro-2-[(4-nitrophenoxy)methyl]benzene

  • Structural Difference: The nitro group is on the phenoxy ring rather than the benzyl chain.
  • The CAS number 56532-65-1 distinguishes this isomer .

Halogen-Substituted Analogs

1-Bromo-2-((4-chlorobenzyl)oxy)benzene

  • Structural Difference : Bromine replaces chlorine at the ortho position, and the benzyl group is 4-chloro instead of 4-nitro.
  • Impact : Bromine’s larger atomic radius increases steric bulk (MW = 297.57 g/mol) and may enhance halogen bonding. The 4-chloro substituent is less electron-withdrawing than nitro, reducing electrophilicity .

1-Chloro-2-([3-fluorobenzyl]oxy)benzene

  • Structural Difference : A 3-fluoro substituent replaces the 4-nitro group.
  • Impact : The fluoro group is electron-withdrawing but less so than nitro. This compound, found in Lapatinib, shows high kinase selectivity (e.g., EGFR inhibition >99%), suggesting the nitro group in the target compound could modulate similar biological pathways with varying potency .

Functional Group Modifications

1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene

  • Structural Difference : Additional isopropyl and methyl groups on the benzene ring.
  • Impact : Increased steric hindrance (MW = 285.34 g/mol) likely reduces reaction rates in cross-coupling reactions compared to the target compound. This modification may enhance thermal stability .

1-Chloro-2-((4-chlorobenzyl)oxy)-4-fluoro-5-nitrobenzene

  • Structural Difference : Incorporates fluorine and nitro groups on the benzene ring.
  • Impact : The dual electron-withdrawing groups (fluoro and nitro) may amplify electrophilicity, making this compound more reactive in aromatic substitutions than the target compound (CAS: 1355170-75-0) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-Chloro-2-[(4-nitrobenzyl)oxy]benzene Not Provided C₁₃H₉ClNO₃ ~278.67 2-Cl, 4-NO₂-benzyloxy High electrophilicity
1-Chloro-4-nitrobenzene 100-00-5 C₆H₄ClNO₂ 157.55 4-NO₂, 1-Cl Pale yellow solid, industrial intermediate
1-Chloro-2-[(4-nitrophenoxy)methyl]benzene 56532-65-1 C₁₃H₁₀ClNO₃ 263.68 4-NO₂-phenoxy, 2-Cl Altered electronic distribution
1-Bromo-2-((4-chlorobenzyl)oxy)benzene 494772-51-9 C₁₃H₁₀BrClO 297.57 2-Br, 4-Cl-benzyloxy Halogen bonding potential

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